molecular formula C10H10N2O2S B13799761 (R)-alpha-Amino-2-benzothiazolepropanoic acid CAS No. 81440-41-7

(R)-alpha-Amino-2-benzothiazolepropanoic acid

Cat. No.: B13799761
CAS No.: 81440-41-7
M. Wt: 222.27 g/mol
InChI Key: DNDVHMGBCGSRIY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-alpha-Amino-2-benzothiazolepropanoic acid is a chiral amino acid derivative that features a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-Amino-2-benzothiazolepropanoic acid typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Chiral Resolution: The final step often involves chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-alpha-Amino-2-benzothiazolepropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-alpha-Amino-2-benzothiazolepropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

®-alpha-Amino-2-benzothiazolepropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of ®-alpha-Amino-2-benzothiazolepropanoic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The amino group may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with a similar ring structure but lacking the amino acid moiety.

    Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Alpha-Amino Acids: Compounds with an amino group and a carboxylic acid group attached to the same carbon atom.

Uniqueness

®-alpha-Amino-2-benzothiazolepropanoic acid is unique due to the combination of the benzothiazole ring and the chiral amino acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

81440-41-7

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

(2R)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2S/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14)/t6-/m1/s1

InChI Key

DNDVHMGBCGSRIY-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.